rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis
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Overview
Description
The compound “rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride” is a powder with a molecular weight of 192.65 . Another related compound, “rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine”, is an oil with a molecular weight of 142.2 .
Molecular Structure Analysis
The InChI code for “rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride” is 1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5 (6)4-11-7;/h5-6,8H,1-4H2, (H,9,10);1H/t5-,6+;/m0./s1
. For “rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine”, the InChI code is 1S/C7H14N2O/c1-2-8-5-6-7 (1)10-4-3-9-6/h6-9H,1-5H2/t6-,7-/m1/s1
.
Physical And Chemical Properties Analysis
The compound “rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride” is stored at room temperature . The related compound “rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine” is also stored at room temperature .
Scientific Research Applications
Chiral Separation and Configuration Analysis
- A study by Zhu et al. (2009) described the separation of racemic compounds using chiral chromatography and further chemical reactions to establish the absolute configuration of pyrrolopiperidine fragments, highlighting the importance of chiral separation in determining the stereochemistry of complex molecules (Huichun Zhu, M. Plewe, A. Rheingold, Curtis Moore, A. Yanovsky, 2009).
Coordination Chemistry and Molecular Structures
- Research by Kumbhakar et al. (2008) explored the structural, magnetic, and electrochemical properties of meso- and rac-diastereomers of a p-quinonoid-bridged diruthenium complex, emphasizing the effects of stereochemistry on redox potentials and spin-spin interactions, which could have implications for molecular electronics and spintronic devices (D. Kumbhakar, B. Sarkar, S. Maji, S. Mobin, J. Fiedler, F. Urbanos, R. Jiménez-Aparicio, W. Kaim, G. K. Lahiri, 2008).
Synthesis of Novel Compounds and Potential Applications
- Beumer et al. (2000) discussed the synthesis of diastereo- and enantiomerically pure beta-aminocyclopropanecarboxylic acids, starting from pyrrole and involving kinetic resolution and oxidation steps. These compounds are valuable as building blocks for peptides containing unnatural amino acids, which could have applications in drug development and medicinal chemistry (R. Beumer, C. Bubert, C. Cabrele, O. Vielhauer, M. Pietzsch, O. Reiser, 2000).
Pharmaceutical and Medicinal Chemistry
- A paper by Tacke et al. (2001) presented the synthesis and pharmacological characterization of chiral enantiopure C/Si/Ge-analogous derivatives of the muscarinic antagonist cycrimine, showcasing the exploration of C/Si/Ge bioisosterism and its implications for the development of new therapeutics (R. Tacke, T. Kornek, T. Heinrich, C. Burschka, Martin Penka, M. Pülm, C. Keim, E. Mutschler, G. Lambrecht, 2001).
Luminescence and Material Science
- Research on a new racemic tetraoxaspiro ligand by Hu et al. (2019) revealed its potential in forming complexes with distinct luminescent properties, suggesting applications in material science and sensor technology. The study emphasizes the correlation between molecular structure and luminescence properties, which could be utilized in designing new luminescent materials (Min-Na Hu, Wen‐Qian Zhang, Hua Liu, P. He, Ping Liu, Yaoyu Wang, Jian-Li Li, 2019).
Safety and Hazards
properties
IUPAC Name |
(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-2-7-3-5-10-6-8(7)9-4-1;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPURMUUNQVENY-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCOCC2NC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CCOC[C@H]2NC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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